Z,Z-Dienestrol

Übersicht

Beschreibung

Z,Z-Dienestrol is a synthetic, non-steroidal estrogenic compound. It is a close analogue of dienestrol and belongs to the stilbestrol group. This compound is known for its estrogenic activity and has been used in various scientific research applications, particularly in the study of hormone receptors and their roles in physiological processes .

Vorbereitungsmethoden

The synthesis of isodienestrol involves several steps, typically starting with the preparation of the core stilbene structure. One common method involves the reaction of phenol derivatives with ethylene derivatives under specific conditions to form the desired stilbene structure. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Z,Z-Dienestrol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isodienestrol can lead to the formation of hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

Z,Z-Dienestrol serves as a model compound in the study of synthetic estrogens. Its unique structural features allow researchers to investigate the interactions between synthetic estrogens and various reagents. This can lead to insights into the behavior of similar compounds and their potential applications in drug development.

Biology

In biological research, this compound is utilized to explore hormone receptor dynamics. Its interaction with estrogen receptors provides a platform for understanding how synthetic estrogens influence cellular processes. Studies have shown that this compound can promote tumorigenesis in laboratory settings, particularly in rat mammary glands when administered post-irradiation . This highlights its role in cancer research and the mechanisms underlying hormone-related cancers.

Medicine

This compound has been investigated for its therapeutic potential in hormone replacement therapy and treatment for specific cancers. Its estrogenic properties make it relevant for addressing conditions such as atrophic vaginitis and kraurosis vulvae . Moreover, its effects on hormone levels can be critical in understanding its role in managing menopausal symptoms or other hormonal imbalances.

Industry

In industrial applications, this compound is being explored for the development of new materials and chemical processes. Its properties as a synthetic estrogen can contribute to innovations in material science, particularly where hormonal interactions are significant.

Case Study 1: Tumorigenesis in Rats

A pivotal study examined the effects of this compound on tumorigenesis in Wistar-MS rats subjected to whole-body irradiation. The results indicated that while diethylstilbestrol (DES) led to a high incidence of mammary tumors, this compound showed a significantly lower tumor incidence when administered under similar conditions . This suggests that this compound may possess protective effects against certain types of cancer induced by hormonal influences.

Case Study 2: Hormonal Effects on Serum Levels

In another investigation, researchers analyzed serum hormone levels following administration of this compound compared to DES. The findings revealed that this compound administration resulted in lower prolactin levels than those observed with DES treatment, highlighting its potential for modulating endocrine responses . Such studies are crucial for understanding the broader implications of synthetic estrogens on hormonal health.

Wirkmechanismus

Z,Z-Dienestrol exerts its effects by binding to estrogen receptors in target cells. This binding initiates a cascade of molecular events, leading to the activation or repression of specific genes. The primary molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are involved in various cellular pathways, including those regulating cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Z,Z-Dienestrol is similar to other synthetic estrogens such as dienestrol, diethylstilbestrol, and hexestrol. it is unique in its specific binding affinity and activity at estrogen receptors. Compared to dienestrol, isodienestrol has a different configuration of double bonds, which can influence its biological activity and stability .

Similar Compounds

- Dienestrol

- Diethylstilbestrol

- Hexestrol

- Methestrol

This compound’s unique structural features and specific receptor interactions make it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Z,Z-Dienestrol, a synthetic non-steroidal estrogen, is a compound of interest due to its potent biological activity and its implications in both therapeutic and adverse effects. This article delves into the biological activity of this compound, focusing on its estrogenic properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₈O₂

- Molecular Weight : 270.34 g/mol

- CAS Number : 35495-11-5

Estrogenic Activity

This compound exhibits significant estrogenic activity, functioning as a full agonist of estrogen receptors (ERs). Its binding affinity is notably high compared to natural estrogens:

| Receptor Type | Binding Affinity (relative to Estradiol) |

|---|---|

| ERα | 468% |

| ERβ | 295% |

The effective concentration (EC50) values for this compound are reported as follows:

- ERα : 0.18 nM

- ERβ : 0.06 nM

These values indicate a preferential activation of ERβ over ERα, which has implications for its biological effects in various tissues, including the reproductive system and breast tissue .

This compound operates through several mechanisms:

- Nuclear Receptor Activation : It diffuses into target cells, binds to ERs, and initiates gene transcription related to estrogen-responsive genes.

- Hormonal Regulation : It influences the synthesis of sex hormone-binding globulin (SHBG), thereby modulating the levels of free testosterone and dihydrotestosterone in circulation.

- Cytotoxic Effects : High doses have been shown to decrease DNA synthesis in certain tissues, which may contribute to its therapeutic effects in conditions like prostate cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Well-absorbed upon oral administration.

- Half-life : Approximately 24 hours.

- Metabolism : Primarily metabolized through hydroxylation and conjugation processes.

- Excretion : Metabolites are excreted via urine and feces .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

- Reproductive Impact Study :

- Cancer Treatment Research :

- Comparative Studies on Estrogenic Activity :

Eigenschaften

IUPAC Name |

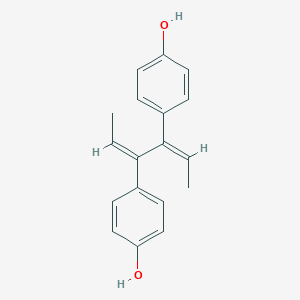

4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-XBMAZEBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(=C/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859130 | |

| Record name | (Z,Z)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35495-11-5 | |

| Record name | 4,4′-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35495-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodienestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035495115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISODIENESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CG6C2N6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper discusses various synthetic estrogens and their impact on microtubule formation. Could you elaborate on where Isodienestrol fits within this spectrum of activity?

A1: The research indicates that Isodienestrol exhibits less potency in inhibiting microtubule assembly compared to other synthetic estrogens like Dienestrol, Diethylstilbestrol, meso-Hexestrol, and dl-Hexestrol []. While the exact mechanism isn't detailed for Isodienestrol, the study suggests these compounds might share a similar mode of action, potentially disrupting the normal assembly process of microtubule proteins. Further research is needed to fully understand Isodienestrol's specific interactions and consequences on microtubule dynamics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.